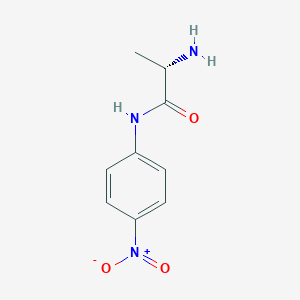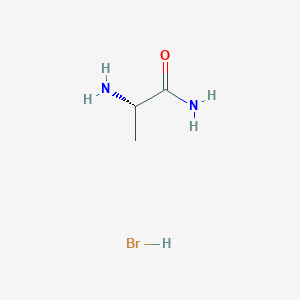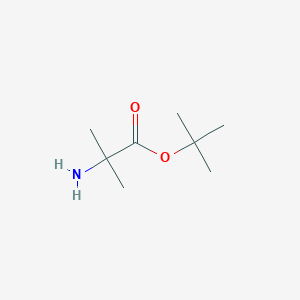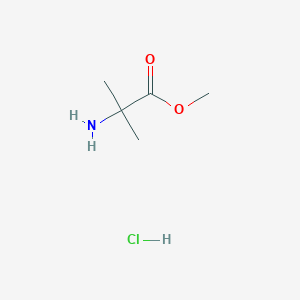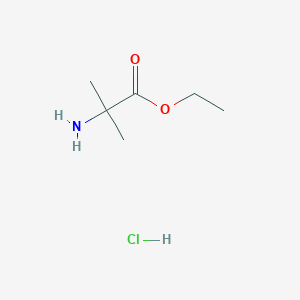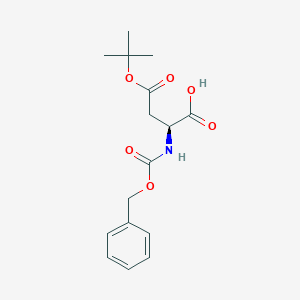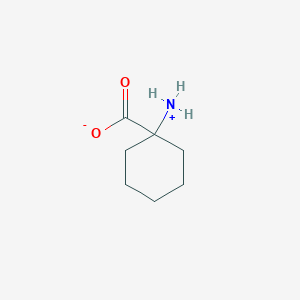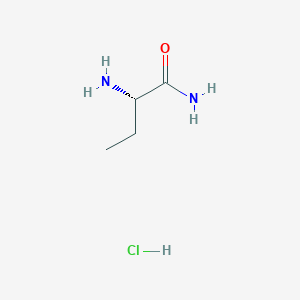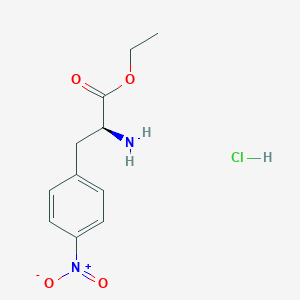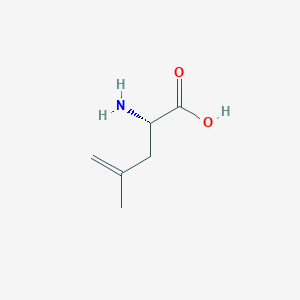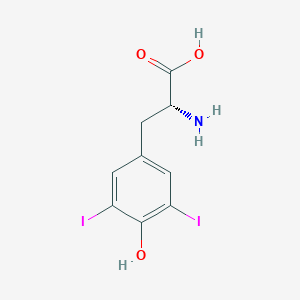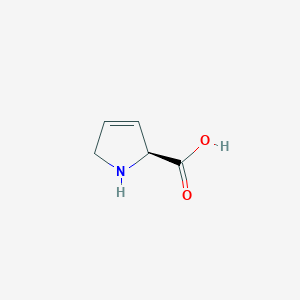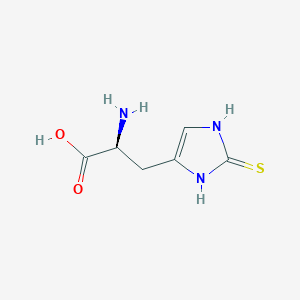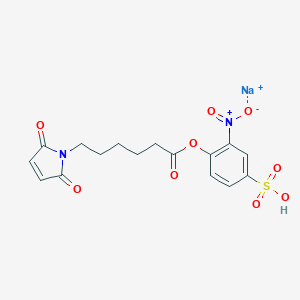
Mal-sac-hnsa
Vue d'ensemble
Description
Mal-sac-hnsa is a compound with the following structure: ε-Maleimidocaproic acid-(2-nitro-4-sulfo)-phenyl ester · sodium salt . It contains a maleimide moiety for coupling to a sulfhydryl group and a succinimidyl moiety for coupling to an amino group . This compound is used in various applications, including peptide and protein crosslinking.
Synthesis Analysis
The synthesis of Mal-sac-hnsa involves the incorporation of maleimide and succinimidyl functionalities. Specific synthetic methods and reaction conditions may vary, but the resulting compound is designed for efficient conjugation to sulfhydryl-containing peptides and proteins .
Molecular Structure Analysis
The molecular structure of Mal-sac-hnsa consists of the maleimide and succinimidyl moieties linked to a central core. The maleimide group allows for specific targeting of sulfhydryl groups, while the succinimidyl ester facilitates coupling to amino groups. The sodium salt form enhances solubility and stability.
Chemical Reactions Analysis
- Retro–Diels-Alder Reaction : This reaction deprotects the maleimide immediately before conjugation .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Bioconjugation in Peptide and Protein Research
Mal-sac-hnsa, a water-soluble, heterobifunctional crosslinking agent, has been utilized in bioconjugation processes. It is especially useful for attaching sulfhydryl-containing peptides to carrier proteins. This crosslinker allows for the spectrophotometric quantification of the reaction due to the release of phenolate, HNSA. Its complete water solubility helps in adjusting concentrations to optimize reaction rates and minimize hydrolysis. This application is significant in the production of peptide-specific antibodies without inducing antibodies specific to the crosslink (Aldwin & Nitecki, 1987).
2. Understanding Molecular Evolution
Research into the MAL gene family in Saccharomyces, which includes the MAL1, MAL2, MAL3, MAL4, and MAL6 loci, contributes to our understanding of molecular evolution. These loci encode various components like maltose permease, maltase, and the MAL-activator. The study of their structural and functional homologies, particularly their telomere-adjacent sequences, aids in elucidating the mechanisms behind the evolution of polygenic families (Charron et al., 1989).
3. Clinical Applications in Pediatrics
In the field of pediatric surgery, Sacral Nerve Stimulation (SNS) has been studied for treating constipation and fecal incontinence, particularly in children with anorectal malformations. This systemic review highlights the potential of SNS in managing constipation and urinary problems in children. Although data are limited and heterogeneous, the review suggests promising outcomes and calls for more objective studies, especially focusing on specific anorectal malformations (Dewberry et al., 2019).
4. Enhancing Scientific Decision-Making
Scientific advisory committees (SACs) function at the intersection of science, policy, and society. Their role in forming recommendations often goes beyond just scientific evidence, involving non-scientific sources of information. This approach, termed "post-normal science," advocates for the inclusion of stakeholder consultation in decision-making processes. This method has been observed in the workings of the UK Scientific Advisory Committee for Nutrition, particularly in formulating salt recommendations (Timotijevic et al., 2013).
5. Malaria Drug Discovery Initiatives
The Malaria Drug Accelerator (MalDA) consortium, comprising 15 leading scientific laboratories, focuses on accelerating early antimalarial drug discovery. It identifies new, essential, druggable targets and early lead inhibitors for advancing into drug candidates suitable for clinical testing. This consortium exemplifies the collaborative approach in drug discovery, sharing resources and expertise to overcome structural barriers in the drug discovery process (Yang et al., 2021).
Propriétés
IUPAC Name |
sodium;4-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUFOUVTWCKBKQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-sac-hnsa | |
CAS RN |
101554-76-1 | |
| Record name | 101554-76-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



